Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate
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Overview
Description
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a 3,5-dimethylisoxazole moiety through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate typically involves the following steps:
Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: The 3,5-dimethylisoxazole is then reacted with a suitable methoxy reagent to introduce the methoxy group.
Esterification: The final step involves the esterification of the methoxylated 3,5-dimethylisoxazole with benzoic acid or its derivatives under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the modulation of cellular pathways . The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid
- 3-((3,5-Dimethylisoxazol-4-yl)methoxy)benzaldehyde
Uniqueness
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |
InChI |
InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-5-11(7-12)14(16)17-3/h4-7H,8H2,1-3H3 |
InChI Key |
QGKQXWORVUPWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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